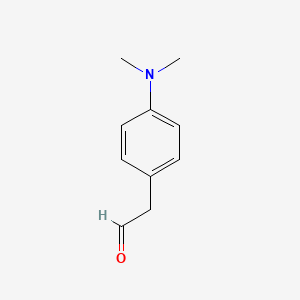

2-(4-(Dimethylamino)phenyl)acetaldehyde

Descripción

Significance of the 4-(Dimethylamino)phenyl Moiety in Organic Chemistry Research

The 4-(dimethylamino)phenyl group is a powerful electron-donating group in organic chemistry. rsc.org The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic pi-system through resonance, significantly increasing the electron density of the phenyl ring, particularly at the ortho and para positions. This electronic effect has several important consequences for the reactivity of the molecule.

The increased nucleophilicity of the aromatic ring makes it more susceptible to electrophilic aromatic substitution reactions. Furthermore, the dimethylamino group can influence the reactivity of other functional groups attached to the ring. For instance, in the case of 4-(dimethylamino)benzaldehyde (B131446), the electron-donating nature of the dimethylamino group makes the carbonyl carbon less electrophilic compared to unsubstituted benzaldehyde (B42025). This moiety is also crucial in the formation of stable Schiff bases and other condensation products. rsc.org The strong charge-transfer characteristics of the 4-(dimethylamino)phenyl group are also exploited in the design of organic materials with interesting optical and electronic properties.

Role of the Acetaldehyde (B116499) Functional Group in Synthetic and Mechanistic Studies

The acetaldehyde functional group is one of the most fundamental and versatile reactive groups in organic synthesis. The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic attack. This reactivity is central to a wide array of important chemical transformations.

Aldehydes are key substrates in condensation reactions, such as the aldol (B89426) condensation and the Knoevenagel condensation, which are fundamental carbon-carbon bond-forming reactions. google.comprepchem.com They can be easily oxidized to carboxylic acids or reduced to primary alcohols. The aldehyde group can also be converted into a variety of other functional groups, including imines, oximes, and acetals. rsc.org The formation of acetals is a common strategy for protecting the aldehyde functionality during multi-step syntheses. maynoothuniversity.ie The reactivity of the alpha-protons to the carbonyl group also allows for a range of enolate-based reactions.

Overview of Current Research Trajectories on 2-(4-(Dimethylamino)phenyl)acetaldehyde and Related Structures

Current research involving this compound and its analogs is multifaceted, spanning organic synthesis, materials science, and medicinal chemistry.

One significant area of research is the use of 4-(dimethylamino)phenyl substituted aldehydes as building blocks for the synthesis of more complex molecules. For example, derivatives of 4-(dimethylamino)benzaldehyde are used to synthesize various heterocyclic compounds and Schiff bases, which can exhibit a range of biological activities and are often used as ligands in coordination chemistry. rsc.org A thesis by an unnamed author described the synthesis of (2E,4Z)-4-(4-(dimethylamino)benzylidene)pent-2-enedinitrile from 4-(dimethylamino)benzaldehyde, highlighting its utility in creating molecules with extended conjugation. wikipedia.org

In the field of materials science, the strong electron-donating nature of the 4-(dimethylamino)phenyl group makes compounds containing this moiety interesting for applications in nonlinear optics and as components of fluorescent probes. Research into related structures, such as ferrocene (B1249389) derivatives bearing a dimethylamino group, has shown potential in the development of new materials and pharmaceuticals. researchgate.net

While a specific, detailed synthesis of this compound is not readily found in widely available literature, its preparation can be inferred from established synthetic routes for similar compounds. A plausible approach would involve the homologation of 4-(dimethylamino)benzaldehyde. One common method for such a transformation is the Darzens condensation, followed by decarboxylation. Alternatively, the Wittig reaction with a suitable phosphonium (B103445) ylide could be employed to introduce the additional carbon atom, followed by hydrolysis of the resulting enol ether.

The spectroscopic characterization of this compound would be expected to show characteristic signals for the aldehyde proton (around 9-10 ppm in ¹H NMR), the aromatic protons, the methylene (B1212753) protons alpha to the carbonyl group, and the dimethylamino protons. The ¹³C NMR spectrum would show a characteristic peak for the carbonyl carbon (around 200 ppm). The IR spectrum would exhibit a strong carbonyl stretch (around 1720-1740 cm⁻¹). chemicalbook.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-[4-(dimethylamino)phenyl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-11(2)10-5-3-9(4-6-10)7-8-12/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQOZXKOTDOYIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568444 | |

| Record name | [4-(Dimethylamino)phenyl]acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99074-89-2 | |

| Record name | [4-(Dimethylamino)phenyl]acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Dimethylamino Phenyl Acetaldehyde and Its Precursors

Strategies for Incorporating the 4-(Dimethylamino)phenyl Substituent

A primary and efficient strategy for introducing the 4-(dimethylamino)phenyl group is to begin with a commercially available and highly reactive precursor that already contains this moiety.

Utilizing 4-(Dimethylamino)benzaldehyde (B131446) as a Key Synthon in Condensation Reactions

4-(Dimethylamino)benzaldehyde serves as a pivotal starting material for the synthesis of 2-(4-(Dimethylamino)phenyl)acetaldehyde. Its aldehyde functionality provides a reactive site for carbon-carbon bond formation, allowing for the extension of the carbon chain to create the desired acetaldehyde (B116499) structure. One of the most prominent methods for this transformation is the Darzens condensation.

The Darzens condensation involves the reaction of an aldehyde or ketone with an α-haloester in the presence of a base to yield an α,β-epoxy ester, also known as a glycidic ester. nrochemistry.comvaia.com In the context of synthesizing our target molecule, 4-(dimethylamino)benzaldehyde is reacted with an ester of a haloacetic acid, such as ethyl chloroacetate. The reaction is typically carried out in the presence of a base like sodium ethoxide or potassium tert-butoxide.

A general procedure for a Darzens condensation involving an aromatic aldehyde is as follows: To a cooled solution of a base (e.g., sodium methoxide (B1231860) in anhydrous methanol), a mixture of the aromatic aldehyde and an α-haloester (e.g., methyl chloroacetate) is added dropwise. chemspider.com The reaction is stirred for several hours at low temperature and then at room temperature. The product is isolated by pouring the reaction mixture into water and filtering the resulting solid. chemspider.com

Table 1: Representative Conditions for Darzens Condensation of Aromatic Aldehydes

| Aldehyde | α-Haloester | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Methoxybenzaldehyde | Methyl chloroacetate | Sodium methoxide | Methanol | -10 to RT | 75 | chemspider.com |

| Benzaldehyde (B42025) | Ethyl chloroacetate | Potassium hydroxide | Acetonitrile | Room Temperature | 82 | mdma.ch |

Note: The yields and conditions are for related aromatic aldehydes and serve as illustrative examples.

Approaches for Assembling the Phenyl-Acetaldehyde Framework

Beyond the Darzens condensation, other methods can be employed to construct the phenyl-acetaldehyde skeleton, often starting from precursors other than 4-(dimethylamino)benzaldehyde but still relying on the core reactivity of the aromatic ring or its derivatives.

One such approach involves the synthesis of 4-(dimethylamino)phenylacetonitrile. This can be achieved through the cyanation of a suitable precursor, such as 4-(dimethylamino)benzyl chloride. The resulting nitrile can then be partially reduced to the aldehyde. A common method for this reduction is the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures. Careful control of stoichiometry and reaction conditions is crucial to prevent over-reduction to the corresponding amine.

Another viable route is the oxidation of 2-(4-(dimethylamino)phenyl)ethanol. This alcohol precursor can be synthesized via various methods, including the reduction of 4-(dimethylamino)phenylacetic acid or its esters. The oxidation of the primary alcohol to the aldehyde requires mild oxidizing agents to avoid over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or conditions for a Swern oxidation are well-suited for this transformation. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com

The Swern oxidation typically involves the activation of dimethyl sulfoxide (B87167) (DMSO) with oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (e.g., -78 °C), followed by the addition of the alcohol and then a hindered base like triethylamine. wikipedia.orgnumberanalytics.com PCC oxidation is generally performed in a solvent like dichloromethane (B109758) at room temperature. numberanalytics.com

Table 2: Common Mild Oxidation Methods for Primary Alcohols to Aldehydes

| Oxidation Method | Oxidizing Agent(s) | Typical Solvent | Temperature (°C) | General Applicability |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Dichloromethane | -78 to RT | High, tolerates many functional groups |

| PCC Oxidation | Pyridinium Chlorochromate | Dichloromethane | Room Temperature | Good, but chromium-based |

General Synthetic Routes for Structurally Related Acetaldehyde Derivatives

The synthesis of acetaldehyde derivatives shares common methodologies that are broadly applicable in organic chemistry. These often involve the formation of a key carbon-carbon bond or the interconversion of functional groups.

Alkynylation Reactions Involving Aldehyde Precursors

Alkynylation reactions provide a powerful means to construct carbon frameworks. While not a direct route to an acetaldehyde, the addition of an acetylide to an aldehyde precursor can lead to a propargyl alcohol. This intermediate can then be further manipulated. For instance, the reaction of an aldehyde with a protected acetylene, followed by deprotection and subsequent functional group transformations, can be a versatile, albeit longer, route to more complex acetaldehyde derivatives.

Carbon-Carbon Bond Formation Methodologies

The Wittig reaction is a cornerstone of carbon-carbon double bond formation and can be adapted for the homologation of aldehydes. researchgate.net By reacting an aldehyde with a phosphonium (B103445) ylide, such as (methoxymethyl)triphenylphosphonium (B8745145) chloride, a vinyl ether is formed. Subsequent hydrolysis of this enol ether under acidic conditions yields the corresponding one-carbon homologated aldehyde. This method offers an alternative to the Darzens condensation for extending the carbon chain of a starting aldehyde like 4-(dimethylamino)benzaldehyde.

The aldol (B89426) condensation is another fundamental carbon-carbon bond-forming reaction, though it is more commonly used to form β-hydroxy carbonyl compounds which can then dehydrate to α,β-unsaturated systems. While not a direct route to a simple acetaldehyde derivative, it is a key reaction in the synthesis of more complex aldehydes and ketones.

Spectroscopic and Structural Elucidation of 2 4 Dimethylamino Phenyl Acetaldehyde and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a detailed picture of the molecular structure can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In 4-(dimethylamino)benzaldehyde (B131446), the aldehydic proton appears as a singlet at approximately 9.73 ppm. The aromatic protons exhibit a typical AA'BB' splitting pattern, with the two protons ortho to the aldehyde group appearing as a doublet at around 7.73 ppm and the two protons ortho to the dimethylamino group appearing as a doublet at a more upfield region, around 6.69 ppm, due to the electron-donating nature of the dimethylamino group. The six protons of the dimethylamino group appear as a sharp singlet at approximately 3.08 ppm. nih.gov

For 2-(4-(Dimethylamino)phenyl)acetaldehyde, we would expect to see:

An aldehydic proton signal (CHO) as a triplet, due to coupling with the adjacent methylene (B1212753) protons, likely in the region of 9.5-9.8 ppm. organicchemistrydata.org

A doublet for the methylene protons (CH₂) adjacent to the aromatic ring, which would be coupled to the aldehydic proton.

The aromatic protons would likely exhibit a similar AA'BB' pattern to 4-(dimethylamino)benzaldehyde, with two doublets corresponding to the protons on the benzene (B151609) ring.

A singlet for the six protons of the dimethylamino group (N(CH₃)₂).

The analysis of other substituted phenylacetaldehydes, such as 2-(4-methoxyphenyl)acetaldehyde (B1346790) and 2-(4-chlorophenyl)acetaldehyde, further supports these predictions, with the aldehydic proton typically appearing as a triplet in the 9.7 ppm region and the methylene protons as a doublet around 3.6 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Analogues

| Compound | Solvent | Aldehydic Proton (ppm) | Methylene Protons (ppm) | Aromatic Protons (ppm) | N(CH₃)₂ Protons (ppm) |

| This compound (Predicted) | CDCl₃ | ~9.7 (t) | ~3.6 (d) | ~6.7-7.2 (m) | ~2.9-3.1 (s) |

| 4-(Dimethylamino)benzaldehyde nih.gov | CDCl₃ | 9.73 (s) | - | 6.69 (d), 7.73 (d) | 3.08 (s) |

| 2-(4-Methoxyphenyl)acetaldehyde rsc.org | CDCl₃ | 9.72 (t) | 3.63 (d) | 6.88 (d), 7.14 (d) | - (OCH₃ at 3.80) |

| 2-(4-Chlorophenyl)acetaldehyde rsc.org | CDCl₃ | 9.72 (t) | 3.65 (d) | 7.28-7.36 (m) | - |

Note: (s) = singlet, (d) = doublet, (t) = triplet, (m) = multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is scarce. However, data from analogues provides a solid foundation for predicting its spectrum. For 4-(dimethylamino)benzaldehyde, the carbonyl carbon of the aldehyde group resonates at approximately 190.4 ppm. The aromatic carbons show distinct signals, with the carbon attached to the dimethylamino group appearing around 154.4 ppm and the other aromatic carbons appearing between 111.1 and 132.1 ppm. The carbon atoms of the dimethylamino group give a signal at around 40.2 ppm. nih.gov

Based on this, the ¹³C NMR spectrum of this compound is expected to show:

A signal for the aldehydic carbonyl carbon in the range of 198-202 ppm.

A signal for the methylene carbon adjacent to the aromatic ring.

Signals for the aromatic carbons, with the carbon bearing the dimethylamino group being the most deshielded.

A signal for the carbons of the dimethylamino group.

Predicted ¹³C NMR data for the parent compound, phenylacetaldehyde (B1677652), shows the aldehydic carbon at approximately 201.5 ppm, the methylene carbon at 50.4 ppm, and the aromatic carbons in the range of 127.9 to 134.4 ppm. bldpharm.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Analogues

| Compound | Solvent | C=O (ppm) | CH₂ (ppm) | Aromatic C (ppm) | N(CH₃)₂ (ppm) |

| This compound (Predicted) | CDCl₃ | ~200 | ~49 | ~112-153 | ~40 |

| 4-(Dimethylamino)benzaldehyde nih.gov | CDCl₃ | 190.4 | - | 111.1, 125.3, 132.1, 154.4 | 40.2 |

| Phenylacetaldehyde (Predicted) bldpharm.com | D₂O | 201.5 | 50.4 | 127.9, 129.8, 130.6, 134.4 | - |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule.

For this compound, the most characteristic IR absorption would be the strong C=O stretching vibration of the aldehyde group, expected in the region of 1720-1740 cm⁻¹. Another key feature would be the C-H stretching of the aldehydic proton, which typically appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The aromatic ring would give rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-N stretching of the dimethylamino group would also be present. The IR spectrum of the parent phenylacetaldehyde shows a characteristic C=O stretch at 1724 cm⁻¹. spectroscopyonline.com

Raman spectroscopy provides complementary information. For aniline (B41778) and its derivatives, characteristic Raman bands include the ring breathing mode and vibrations associated with the amino group. jst.go.jpresearchgate.netgoogle.com For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-N bond.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Reference |

| Aldehyde (C=O) | Stretch | 1720-1740 | spectroscopyonline.com |

| Aldehyde (C-H) | Stretch | 2720, 2820 | ambeed.com |

| Aromatic (C=C) | Stretch | 1450-1600 | spectroscopyonline.com |

| Amine (C-N) | Stretch | 1250-1350 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₁₃NO), the expected molecular ion peak [M]⁺ would be at an m/z (mass-to-charge ratio) of 163.22.

The fragmentation of phenylacetaldehyde derivatives in mass spectrometry often involves alpha-cleavage, where the bond between the carbonyl group and the adjacent carbon is broken. azooptics.comhmdb.ca For this compound, a prominent fragment would likely be the tropylium-like ion resulting from the loss of the CHO group, or fragments arising from cleavage of the dimethylamino group. The presence of the dimethylamino group is expected to significantly influence the fragmentation pattern. Studies on the mass spectra of enamines have shown characteristic fragmentation patterns that can provide information about the branching at the α- or β-carbon atom of the aldehyde. rsc.org

Advanced Spectroscopic Techniques for Elucidating Conformational and Electronic Structures

Advanced spectroscopic techniques can provide deeper insights into the conformational and electronic properties of molecules. Conformational analysis of substituted phenylacetaldehydes can be performed using nuclear magnetic resonance spectroscopy, studying the energetics between different rotamers to understand their stability. rsc.orgtandfonline.comnih.gov

For aniline derivatives, techniques like surface-enhanced Raman scattering (SERS) can be employed to probe the inductive effects of substituents on the vibrational modes of the amino group and the aromatic ring. jst.go.jp Furthermore, computational methods such as Density Functional Theory (DFT) can be used to model and predict spectroscopic properties, including electronic absorption spectra and NMR chemical shifts, which can then be compared with experimental data to refine the structural and electronic understanding of the molecule.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purification of this compound and its analogues, as well as for assessing their purity.

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like phenylacetaldehydes. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification. Studies have shown the effective separation of various aromatic aldehydes using GC with specialized columns. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another widely used technique for the analysis of aldehydes. To enhance detection, especially with UV or fluorescence detectors, aldehydes are often derivatized. jst.go.jp Reverse-phase HPLC methods using C18 columns are commonly employed for the separation of phenylacetaldehyde derivatives. The separation of aromatic aldehydes from mixtures can also be achieved using extraction protocols, for example, with sodium bisulfite, which selectively reacts with aldehydes to form water-soluble adducts.

Chemical Reactivity and Mechanistic Investigations of 2 4 Dimethylamino Phenyl Acetaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group is characterized by a polar carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

The primary reaction of the aldehyde functional group is nucleophilic addition. acs.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. acs.org This intermediate is then typically protonated to yield the final product. While the aldehyde is reactive, the strong electron-donating 4-(dimethylamino) group reduces the partial positive charge on the carbonyl carbon, making it slightly less electrophilic than unsubstituted phenylacetaldehyde (B1677652).

Common nucleophilic addition reactions lead to a variety of stable derivatives. For instance, in the presence of an alcohol and an acid catalyst, an acetal (B89532) is formed. Reaction with amines yields imines, and the addition of hydrogen cyanide produces a cyanohydrin. A notable example is the Pictet-Spengler reaction, a two-step process where a β-arylethylamine condenses with an aldehyde, followed by a ring-closing electrophilic substitution to form a tetrahydroisoquinoline. nih.govwikipedia.org In a hypothetical Pictet-Spengler reaction involving 2-(4-(dimethylamino)phenyl)acetaldehyde, the aldehyde would react with a β-arylethylamine like tryptamine (B22526). hmdb.ca

Table 1: Nucleophilic Addition Reactions and Derivative Formation

| Nucleophile | Derivative Type | Product with this compound |

|---|---|---|

| Methanol (CH₃OH) | Acetal | 2-(4-(Dimethylamino)phenyl)-1,1-dimethoxyethane |

| Primary Amine (R-NH₂) | Imine | N-alkyl-1-(4-(dimethylamino)phenyl)ethan-1-imine |

Aldehydes are readily oxidized to carboxylic acids. This transformation can be achieved using a variety of common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent. In the case of this compound, oxidation yields 2-(4-(Dimethylamino)phenyl)acetic acid. nih.gov

Enzymatic oxidation is also a relevant pathway. Studies on the parent compound, phenylacetaldehyde, show that it is metabolized to phenylacetic acid by enzymes such as aldehyde dehydrogenase. researchgate.netwikipedia.org It is plausible that this compound would undergo a similar biotransformation.

Table 2: Oxidation of this compound

| Reagent/Condition | Product |

|---|

The aldehyde group can be reduced to a primary alcohol. This is commonly accomplished using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). acs.orgnih.gov These reagents act as a source of hydride ions (H⁻), which perform a nucleophilic attack on the carbonyl carbon. researchgate.net Subsequent workup with a protic solvent protonates the resulting alkoxide to give the alcohol. For this compound, this reduction yields 2-(4-(Dimethylamino)phenyl)ethanol.

Electrochemical reduction offers an alternative method. Studies on substituted benzaldehydes show that they undergo a one-electron reduction to form a radical anion intermediate. researchgate.net This intermediate can then be further reduced or can dimerize. The specific pathway and reduction potential are influenced by the substituents on the aromatic ring. The electron-donating dimethylamino group would likely make the reduction potential more negative compared to unsubstituted phenylacetaldehyde.

Table 3: Reduction of this compound

| Reagent/Condition | Product |

|---|---|

| NaBH₄ or LiAlH₄ | 2-(4-(Dimethylamino)phenyl)ethanol |

A significant reaction involving the cleavage of the carbon-carbon bond adjacent to the carbonyl group is decarbonylation, which removes the carbonyl group as carbon monoxide (CO). This transformation is most effectively achieved using transition metal catalysts. hmdb.ca

The Tsuji-Wilkinson decarbonylation reaction, which employs Wilkinson's catalyst (RhCl(PPh₃)₃), is a well-established method for this purpose. researchgate.net The mechanism involves the oxidative addition of the aldehyde's C-H bond to the rhodium center, followed by migratory extrusion of CO, and finally reductive elimination to yield the decarbonylated product. nih.govchemrxiv.orgnih.gov Applying this to this compound would produce N,N,4-trimethylaniline. Other metals, such as nickel and palladium, have also been used to catalyze the decarbonylation of aromatic aldehydes. wikipedia.org Furthermore, photochemical methods can also induce decarbonylation. researchgate.net

Table 4: Decarbonylation of this compound

| Reagent/Condition | Product |

|---|

Reactivity of the 4-(Dimethylamino)phenyl Aromatic Ring

The 4-(dimethylamino)phenyl group is a strongly activated aromatic system, prone to electrophilic attack.

The dimethylamino group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution (S_EAr). This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic ring via resonance, stabilizing the cationic intermediate (the sigma complex). Since the para position is already occupied by the acetaldehyde (B116499) moiety, electrophilic attack will be directed to the positions ortho to the dimethylamino group (positions 3 and 5 of the phenyl ring).

A classic example of an electrophilic aromatic substitution on a highly activated ring like N,N-dimethylaniline is the Vilsmeier-Haack reaction. researchgate.net This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to install a formyl group (-CHO) onto the aromatic ring. chemrxiv.org Given the high reactivity of the substrate, this reaction would proceed under mild conditions, yielding 2-(2-formyl-4-(dimethylamino)phenyl)acetaldehyde.

Table 5: Electrophilic Aromatic Substitution on this compound

| Reaction Name | Reagents | Product |

|---|

Influence of the Dimethylamino Group on Aromatic Reactivity

The dimethylamino group (-N(CH₃)₂) is a potent activating group in electrophilic aromatic substitution reactions. Its influence on the reactivity of the phenyl ring in this compound is profound, governing both the rate and regioselectivity of such transformations. This is primarily due to the strong electron-donating nature of the nitrogen atom's lone pair, which engages in resonance with the aromatic π-system.

This electron donation increases the electron density of the benzene (B151609) ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. The activating effect of the dimethylamino group is substantial, leading to reaction rates that are significantly faster than those of unsubstituted benzene.

The directing effect of the dimethylamino group is predominantly ortho and para. The resonance structures of the carbocation intermediate formed during electrophilic attack show that the positive charge can be delocalized onto the nitrogen atom when the electrophile adds to the ortho or para positions. This delocalization provides significant stabilization to the intermediate, thereby favoring the formation of ortho and para substituted products. In the case of this compound, the para position is already occupied by the dimethylamino group, meaning electrophilic substitution is strongly directed to the positions ortho to the dimethylamino group (and meta to the acetaldehyde group).

Catalytic Transformations Involving this compound

The aldehyde functionality and the activated aromatic ring of this compound make it a valuable substrate in a variety of catalytic transformations. These reactions often leverage the compound's unique electronic and structural features to construct complex molecular architectures.

One of the key reactions involving aldehydes is the Knoevenagel condensation . This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, typically in the presence of a basic catalyst. While specific studies on this compound are not extensively documented in readily available literature, the closely related 4-(dimethylamino)benzaldehyde (B131446) is known to readily undergo this reaction. For instance, its condensation with malononitrile (B47326) proceeds efficiently under various catalytic systems, including environmentally benign methods. lookchem.combas.bg Given the similar electronic activation provided by the dimethylamino group, this compound is expected to be a highly reactive partner in Knoevenagel condensations.

Table 1: Representative Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile

| Aldehyde | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Benzaldehyde (B42025) | [MeHMTA]BF₄ | Water | Room Temp. | High | niscpr.res.in |

| 4-Methoxybenzaldehyde | Lemon Juice | Solvent-free | Room Temp. | 90 | lookchem.com |

| 4-Nitrobenzaldehyde | None | H₂O:EtOH | Room Temp. | 95 | bas.bg |

Another significant catalytic transformation is the Pictet-Spengler reaction , which is a cyclization reaction between a β-arylethylamine and an aldehyde or ketone, typically catalyzed by acid. wikipedia.org This reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, which are core structures in many natural products and pharmaceuticals. researchgate.netnih.gov Tryptamine and its derivatives are common reaction partners for aldehydes in the Pictet-Spengler reaction. The electron-rich nature of the aromatic ring in this compound would make the corresponding iminium ion intermediate highly susceptible to intramolecular electrophilic attack, suggesting it would be an excellent substrate for such cyclizations. The reaction can be promoted by various protic and Lewis acids. clockss.org

Table 2: Examples of Pictet-Spengler Reactions with Tryptamine Derivatives

| Tryptamine Derivative | Aldehyde/Ketone | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Tryptamine | Benzaldehyde | L-Tartaric Acid | Water | Not specified | High | clockss.org |

| Tryptamine | Various Aldehydes | NH₄Cl | Methanol | Not specified | 90 | clockss.org |

| Tryptamine | Nitrones | (-)-Ipc₂BCl | Not specified | -15 to -30°C | 48 | clockss.org |

Furthermore, the aldehyde group of this compound can undergo catalytic reduction to the corresponding primary alcohol, 2-(4-(dimethylamino)phenyl)ethanol. This transformation is typically achieved through catalytic hydrogenation using catalysts such as nickel, palladium, or platinum, often supported on carbon. nih.gov Enzymatic reductions also offer a highly selective route to this alcohol. For instance, phenylacetaldehyde reductases have been identified that catalyze the conversion of phenylacetaldehyde to 2-phenylethanol. nih.govresearchgate.net

Table 3: Catalytic Reduction of Phenylacetaldehyde Derivatives

| Substrate | Catalyst/Enzyme | Conditions | Product | Reference |

| Phenylacetaldehyde | LePAR1 (Tomato Enzyme) | In vivo (Petunia) | 2-Phenylethanol | nih.gov |

| Phenylacetaldehyde | LePAR2 (Tomato Enzyme) | In vivo (Petunia) | 2-Phenylethanol | nih.gov |

The α-position to the carbonyl group in this compound is also amenable to organocatalytic α-functionalization . Through enamine catalysis, where the aldehyde reacts with a chiral secondary amine catalyst, the α-position can be rendered nucleophilic and subsequently react with various electrophiles. princeton.eduresearchgate.net This allows for the enantioselective introduction of a wide range of functional groups, including alkyl, fluoro, and cyano groups. princeton.eduprinceton.edu

Computational and Theoretical Chemistry Studies on 2 4 Dimethylamino Phenyl Acetaldehyde

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. rsc.org DFT methods are used to calculate the electronic structure of many-electron systems by focusing on the electron density rather than the complex many-electron wavefunction. rsc.org For molecules like 2-(4-(Dimethylamino)phenyl)acetaldehyde, DFT is instrumental in optimizing molecular geometry, analyzing electronic orbitals, and understanding intermolecular interactions. ebi.ac.uknih.gov

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of a molecule is typically geometry optimization, a process that seeks to find the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure. nih.gov For this compound, this process would involve calculations to determine the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. The conformational landscape of this molecule is of particular interest due to the rotational freedom around the single bond connecting the phenyl ring to the acetaldehyde (B116499) moiety.

In related studies on similar molecules like 4-(dimethylamino)benzaldehyde (B131446) (DMABA), DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), have been successfully employed to obtain optimized geometries that are in good agreement with experimental data from X-ray diffraction. ebi.ac.uknih.govnih.gov For this compound, conformational analysis would focus on the torsion angle between the phenyl ring and the aldehyde group to identify the most stable conformers. The planarity of the dimethylamino group with respect to the benzene (B151609) ring is also a key structural feature that influences the electronic properties of the molecule. nih.gov

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. ebi.ac.uknih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. researchgate.netirjweb.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it is energetically unfavorable to move an electron from a low-lying HOMO to a high-lying LUMO. researchgate.netconicet.gov.ar Conversely, a small gap indicates a more reactive molecule. researchgate.net For the closely related compound 4-(dimethylamino)benzaldehyde, the HOMO-LUMO energy gap has been calculated to be approximately 4.314 eV, which suggests high chemical stability. ebi.ac.uk The analysis of these orbitals reveals that the HOMO is typically localized over the dimethylamino group and the phenyl ring, reflecting the electron-donating nature of this part of the molecule. The LUMO is generally found to be distributed over the benzaldehyde (B42025) portion, indicating its role as the electron-accepting center. This charge transfer character within the molecule is crucial for its chemical behavior. ebi.ac.uk

Table 1: Frontier Molecular Orbital Data for 4-(Dimethylamino)benzaldehyde (as a model for this compound)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.84 |

| ELUMO | -1.53 |

| HOMO-LUMO Gap (ΔE) | 4.31 |

Data derived from studies on 4-(dimethylamino)benzaldehyde and presented here as a representative model.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge delocalization, hyper-conjugative interactions, and the stability of molecules. ebi.ac.uknih.gov This method transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. ebi.ac.uknih.gov The analysis of interactions between filled (donor) NBOs and empty (acceptor) NBOs provides quantitative insight into intramolecular charge transfer and its stabilizing effects.

In a molecule such as this compound, NBO analysis would likely reveal significant delocalization of the lone pair electrons on the nitrogen atom of the dimethylamino group into the π* orbitals of the phenyl ring. ebi.ac.uk This interaction, a form of hyperconjugation, contributes to the stability of the molecule and influences its electronic properties. ebi.ac.uknih.gov Studies on the analogous 4-(dimethylamino)benzaldehyde have shown that such interactions lead to a measurable stabilization energy, confirming the charge delocalization from the electron-donating amino group to the electron-accepting ring and aldehyde functions. ebi.ac.uknih.gov

Reactivity Descriptors from Computational Methods

Conceptual DFT provides a framework for defining and calculating various chemical reactivity descriptors. These descriptors, derived from the electronic structure of a molecule, help in predicting its reactivity and the sites of electrophilic and nucleophilic attack. ebi.ac.ukmdpi.com

Electrophilicity and Nucleophilicity Indices

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, effectively measuring its electrophilic character. ebi.ac.uknih.gov It is defined as ω = μ²/2η, where μ is the chemical potential and η is the chemical hardness. ebi.ac.uknih.gov A higher electrophilicity index indicates a greater capacity to act as an electrophile. Conversely, nucleophilicity is the tendency of a molecule to donate electrons. While there are various scales for nucleophilicity, it is generally related to the HOMO energy; a higher HOMO energy corresponds to a greater nucleophilicity. DFT-based descriptors like local softness can also be used to identify specific sites within a molecule that are prone to nucleophilic attack. acs.org

Chemical Potential, Hardness, and Softness Parameters

Several global reactivity descriptors can be calculated from the energies of the HOMO and LUMO. ebi.ac.uknih.govresearchgate.net These include:

Chemical Potential (μ): This is a measure of the escaping tendency of electrons from a system and is calculated as μ = (EHOMO + ELUMO) / 2. A negative chemical potential suggests that the molecule is stable and will not spontaneously decompose. researchgate.net

Chemical Hardness (η): This parameter quantifies the resistance of a molecule to changes in its electron distribution and is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity, while those with a small gap are "soft" and more reactive. researchgate.netconicet.gov.ar

Softness (S): This is the reciprocal of chemical hardness (S = 1/η) and represents the polarizability of a molecule. conicet.gov.ar

These parameters provide a quantitative basis for comparing the reactivity of different molecules and for understanding the fundamental principles that govern their chemical behavior. ebi.ac.uknih.gov

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency; stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Softness (S) | 1 / η | Molecular polarizability; reactivity |

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful tools for the prediction of various spectroscopic properties of molecules. Techniques such as Density Functional Theory (DFT) and ab-initio methods are employed to calculate spectroscopic data, which can then be compared with experimental results for validation. This correlative approach enhances the accuracy of spectral assignments and provides a deeper understanding of the molecule's vibrational and electronic behavior.

For the analog, 4-(Dimethylamino)benzaldehyde (DMABA), a comprehensive study by Gil et al. (2015) utilized DFT calculations with the B3LYP functional and a 6-31G(d,p) basis set to predict its vibrational and electronic spectra. The calculated vibrational frequencies (infrared and Raman) were found to be in good agreement with the experimental data, with a detailed interpretation of the normal modes of vibration being reported. conicet.gov.ar

The study also involved the calculation of the electronic absorption spectrum using the Time-Dependent DFT (TD-DFT) approach. This method helps in assigning the electronic transitions observed in the experimental UV-visible spectrum. For DMABA, the electronic transitions were calculated in both the gas phase and in an ethanol (B145695) solvent model to understand the effect of the environment on its electronic properties. conicet.gov.ar

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies for 4-(Dimethylamino)benzaldehyde This interactive table allows for the comparison of experimentally observed and computationally predicted vibrational frequencies.

| Vibrational Mode | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |

| C(2)-H Stretch | 3104 | - | 3103 |

| Aldehyde C-H Stretch | 2818 | 2820 | 2824 |

| C=O Stretch | 1664 | 1665 | 1665 |

| Phenyl Ring Stretch | 1599 | 1600 | 1601 |

| CH₃ Symmetric Deformation | 1445 | 1446 | 1445 |

| C-N Stretch | 1369 | 1370 | 1372 |

| Aldehyde C-H In-plane Bend | 1234 | 1235 | 1235 |

| Phenyl Ring Breathing | 818 | 820 | 819 |

Source: Gil, D. M., et al. (2015). Ab-initio and DFT calculations on molecular structure, NBO, HOMO–LUMO study and a new vibrational analysis of 4-(Dimethylamino) Benzaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 635-643. conicet.gov.ar

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. The MEP map illustrates the electrostatic potential on the surface of a molecule, providing insights into its electrophilic and nucleophilic regions. This information is crucial for understanding and predicting the reactive behavior of a molecule, including its intermolecular interactions.

The MEP map is color-coded to represent different potential values. Typically, regions of negative electrostatic potential, which are susceptible to electrophilic attack, are colored red. Conversely, regions of positive electrostatic potential, which are prone to nucleophilic attack, are colored blue. Green areas represent regions of neutral potential.

In the computational study of 4-(Dimethylamino)benzaldehyde, the MEP map was generated using DFT methods. conicet.gov.ar The map reveals the distribution of electron density across the molecule. The oxygen atom of the carbonyl group exhibits the most negative potential (red region), indicating it as a primary site for electrophilic attack. The hydrogen atoms of the phenyl ring and the methyl groups show positive potential (blue regions), suggesting their susceptibility to nucleophilic interactions. This detailed visualization of the charge landscape is instrumental in rationalizing the molecule's chemical reactivity and its interactions with other chemical species.

Table 2: Calculated Molecular Electrostatic Potential (MEP) Values for Key Regions of 4-(Dimethylamino)benzaldehyde This interactive table presents the calculated MEP values for different regions of the molecule, indicating their electrophilic or nucleophilic character.

| Molecular Region | Electrostatic Potential Range (Arbitrary Units) | Implied Reactivity |

| Carbonyl Oxygen Atom | Negative (Red) | Electrophilic Site |

| Phenyl Ring Hydrogen Atoms | Positive (Blue/Green) | Nucleophilic Site |

| Dimethylamino Group Nitrogen Atom | Slightly Negative (Yellow/Orange) | Weakly Electrophilic |

| Aldehyde Hydrogen Atom | Positive (Blue) | Nucleophilic Site |

Source: Based on the findings of Gil, D. M., et al. (2015). Ab-initio and DFT calculations on molecular structure, NBO, HOMO–LUMO study and a new vibrational analysis of 4-(Dimethylamino) Benzaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 635-643. conicet.gov.ar

Synthesis and Characterization of Derivatives and Analogues of 2 4 Dimethylamino Phenyl Acetaldehyde

Modification of the Acetaldehyde (B116499) Side Chain

The acetaldehyde side chain of 2-(4-(dimethylamino)phenyl)acetaldehyde offers a rich platform for chemical transformations, including carbon-carbon bond formation, reduction, and oxidation.

A primary method for elongating the carbon chain is through aldol (B89426) and Knoevenagel condensation reactions . The presence of alpha-hydrogens on the carbon adjacent to the carbonyl group allows for the formation of an enolate under basic conditions. This enolate can then react with other carbonyl compounds in an aldol addition or condensation. libretexts.orgbrainly.in For instance, reaction with a ketone would yield a β-hydroxy aldehyde, which can subsequently be dehydrated to form an α,β-unsaturated aldehyde.

Similarly, the Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. nih.govwp.csiro.aunumberanalytics.com For example, reacting this compound with malononitrile (B47326) in the presence of a base like piperidine (B6355638) would yield a dinitrile derivative. The strong electron-donating dimethylamino group can facilitate this reaction. rsc.orgarkat-usa.org

The Wittig reaction provides a powerful tool for converting the aldehyde into an alkene with a defined stereochemistry. organic-chemistry.orglibretexts.orgwikipedia.orgmasterorganicchemistry.com This reaction involves the use of a phosphonium (B103445) ylide (Wittig reagent). The nature of the substituents on the ylide determines the geometry of the resulting alkene. Unstabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. wikipedia.orgnih.gov

Reduction of the aldehyde group to a primary alcohol, yielding 2-(4-(dimethylamino)phenyl)ethanol, can be readily achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Conversely, oxidation of the aldehyde to a carboxylic acid, 2-(4-(dimethylamino)phenyl)acetic acid, can be accomplished using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent.

Table 1: Examples of Side Chain Modifications

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Aldol Condensation | Ketone, Base | β-Hydroxy aldehyde / α,β-Unsaturated aldehyde |

| Knoevenagel Condensation | Active methylene compound, Base | Substituted alkene |

| Wittig Reaction | Phosphonium ylide | Alkene |

| Reduction | NaBH₄ or LiAlH₄ | Primary alcohol |

| Oxidation | KMnO₄ or Jones reagent | Carboxylic acid |

Substituent Effects on the Phenyl Ring: Electronic and Steric Influence

The electronic and steric properties of substituents on the phenyl ring can significantly influence the reactivity of the this compound core. The dimethylamino group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions.

Electronic effects of additional substituents can either enhance or diminish this activation. Electron-donating groups (EDGs) at the ortho or meta positions would further increase the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) would decrease the electron density, deactivating the ring and potentially directing incoming electrophiles to different positions. These electronic effects also influence the reactivity of the acetaldehyde side chain by altering the electron density on the carbonyl carbon.

Steric effects arise from the physical bulk of substituents. numberanalytics.comnumberanalytics.com Large substituents ortho to the acetaldehyde group can hinder the approach of reagents to both the side chain and the adjacent positions on the phenyl ring. numberanalytics.comscience.govrsc.org This steric hindrance can affect reaction rates and, in some cases, alter the regioselectivity of reactions. For example, in reactions where an ortho-substituted product might be electronically favored, steric hindrance could lead to the preferential formation of the para-substituted isomer. The interplay between electronic and steric effects is crucial in designing synthetic routes and predicting reaction outcomes.

Table 2: Influence of Substituents on Reactivity

| Substituent Type | Position | Electronic Effect on Ring | Steric Effect on Side Chain |

|---|---|---|---|

| Electron-Donating Group (EDG) | Ortho, Meta | Increased activation | Potential hindrance |

| Electron-Withdrawing Group (EWG) | Ortho, Meta | Decreased activation | Potential hindrance |

| Bulky Group | Ortho | Variable | Significant hindrance |

Heterocyclic Ring Systems Incorporating the (Dimethylamino)phenyl Moiety

The reactive nature of the aldehyde in this compound makes it a valuable precursor for the synthesis of various heterocyclic ring systems.

One important reaction is the Pictet-Spengler reaction , which is used to synthesize tetrahydroisoquinolines and tetrahydro-β-carbolines. wikipedia.orgnumberanalytics.comnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed ring closure. wikipedia.orgnih.gov While this compound is not a β-arylethylamine itself, it can react with one to form the corresponding heterocyclic product. The electron-rich nature of the dimethylaminophenyl ring can facilitate the cyclization step. wikipedia.org

Quinoline (B57606) synthesis can also be achieved using derivatives of this compound. For instance, a modified Doebner-von Miller reaction or a Combes quinoline synthesis could potentially be employed. nih.gov These reactions typically involve the condensation of an aniline (B41778) with α,β-unsaturated carbonyl compounds, which can be prepared from the target acetaldehyde via an aldol condensation. The specific reaction conditions would determine the final substitution pattern of the quinoline ring. allresearchjournal.commdpi.com

Furthermore, the aldehyde functionality can be used to construct various other heterocyclic systems. For example, reaction with hydrazines could lead to the formation of pyrazoles or pyridazines, while reaction with β-dicarbonyl compounds could yield pyridines through a Hantzsch-type synthesis. The synthesis of indole (B1671886) derivatives is also a possibility, for instance, through a Fischer indole synthesis with an appropriate hydrazine (B178648) derivative. nih.govopenmedicinalchemistryjournal.comnih.govdergipark.org.tr

Stereochemical Aspects in Derivative Synthesis

Introducing chirality and controlling stereochemistry are crucial aspects when synthesizing derivatives of this compound, particularly for applications in medicinal chemistry and materials science.

When the modification of the acetaldehyde side chain creates a new stereocenter, the reaction can be designed to be diastereoselective or enantioselective . For example, in an aldol reaction, the use of a chiral auxiliary on either the enolate derived from the acetaldehyde or the reacting carbonyl compound can induce facial selectivity, leading to the preferential formation of one diastereomer.

Asymmetric synthesis of analogues can be achieved through various strategies. mdpi.comnih.gov The use of chiral catalysts, such as chiral organocatalysts or metal complexes with chiral ligands, can promote the enantioselective addition of nucleophiles to the aldehyde group. nih.govnih.gov For instance, an asymmetric aldol reaction or an asymmetric alkynylation can be employed to generate products with high enantiomeric excess. nih.gov

Another approach involves the use of chiral derivatizing agents (CDAs) . wikipedia.org These are chiral molecules that react with the aldehyde to form a mixture of diastereomers, which can then be separated by techniques like chromatography. wikipedia.orgnih.govnih.gov After separation, the chiral auxiliary can be cleaved to yield the enantiomerically pure derivative. The choice of CDA is critical and depends on the specific functional groups present in the molecule and the desired separation efficiency. wikipedia.org

Applications of 2 4 Dimethylamino Phenyl Acetaldehyde in Chemical Research and Material Science

Utility as a Reagent and Building Block in Organic Synthesis

2-(4-(Dimethylamino)phenyl)acetaldehyde serves as a crucial building block in the synthesis of complex organic molecules, particularly heterocyclic compounds and fluorescent dyes. Its aldehyde functionality readily participates in condensation reactions, while the dimethylaminophenyl group influences the electronic properties and reactivity of the molecule and its derivatives.

A significant application of this compound is in the Pictet-Spengler reaction . wikipedia.orgnumberanalytics.com This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by cyclization to form a tetrahydroisoquinoline or, in the case of tryptamine (B22526) derivatives, a tetrahydro-β-carboline. wikipedia.orgnumberanalytics.comnih.gov The electron-rich nature of the 4-(dimethylamino)phenyl group can facilitate the cyclization step. The general mechanism involves the initial formation of an iminium ion, which is then attacked by the electron-rich aryl group to form a new ring system. wikipedia.orgnih.gov The resulting tetrahydro-β-carboline scaffold is a core structure in many biologically active alkaloids. numberanalytics.comnih.gov

Furthermore, this compound is a key precursor in the synthesis of various dyes. For instance, it can be used in condensation reactions with compounds containing active methylene (B1212753) groups to generate styryl dyes and other chromophores. nih.gov The dimethylamino group acts as a powerful auxochrome, enhancing the color and fluorescence properties of the resulting dye molecules.

The table below summarizes some of the key organic reactions where this compound is utilized as a key reagent.

| Reaction Type | Reactant(s) | Product Type | Significance |

| Pictet-Spengler Reaction | Tryptamine derivatives | Tetrahydro-β-carbolines | Synthesis of alkaloid scaffolds numberanalytics.comnih.gov |

| Knoevenagel Condensation | Active methylene compounds | Substituted alkenes | Formation of chromophores and functional materials rsc.org |

| Condensation Reactions | 3-(Diethylamino)phenol | Rosamine dyes | Synthesis of fluorescent dyes nih.gov |

Role in the Development of Novel Organic Materials and Polymers

The development of novel organic materials with specific optical and electronic properties is a rapidly growing field of research. This compound plays a significant role in this area, primarily as a building block for fluorescent materials and functional polymers. uri.edu

The strong fluorescence associated with the dimethylaminophenyl group makes this compound and its derivatives attractive for creating fluorescent dyes and probes . nih.govncl.ac.uk These materials have applications in various fields, including bio-imaging and sensing. For example, fluorescent probes derived from this aldehyde can be designed to be sensitive to their local environment, such as solvent polarity or the presence of specific ions or molecules. researchgate.net A study on 2-[4-(dimethylamino)phenyl]-3-hydroxy-4H-chromene-4-one, a compound synthesized using a derivative of this compound, demonstrated its use as an H-bond-sensitive fluorescent probe for investigating binary mixtures of organic solvents. researchgate.net

In the realm of polymer chemistry, aldehydes are used in the synthesis of various polymers. wikipedia.org While direct polymerization of this compound can be challenging due to the high reactivity of the aldehyde group, it can be incorporated into polymer backbones or as pendant groups through various synthetic strategies. wikipedia.orgjustia.com The resulting polymers may exhibit interesting photophysical or electronic properties due to the presence of the dimethylaminophenyl moiety.

Application in Catalytic Systems as a Ligand Component or Substrate

While the primary use of this compound is as a reactant, aldehydes, in general, can be involved in catalytic systems. More specifically, derivatives of this aldehyde can be envisioned as components of ligands for metal catalysts. For instance, phosphine (B1218219) aldehydes, which are aldehydes containing a phosphine group, have been used as ligands in transition metal catalysis. researchgate.net The aldehyde group in such ligands can potentially interact with the metal center or a substrate.

Although direct research on this compound as a ligand is limited, its derivatives could be synthesized to incorporate coordinating groups like phosphines or amines, creating multifunctional ligands. wikipedia.org The electronic properties of the dimethylaminophenyl group could then influence the catalytic activity of the metal center.

Furthermore, aldehydes can serve as substrates in catalytic reactions. For example, the catalytic hydrogenation of aldehydes to alcohols is a fundamental transformation in organic chemistry. The presence of the dimethylamino group in this compound could influence the rate and selectivity of such catalytic reductions.

Contribution to the Study of Chemical Reaction Mechanisms and Fundamental Organic Processes

The study of reaction mechanisms provides a deeper understanding of how chemical transformations occur. This compound is a useful substrate for investigating various fundamental organic processes due to its well-defined structure and reactive functional groups.

The Pictet-Spengler reaction itself is a subject of mechanistic studies, and using substrates like this compound allows researchers to probe the electronic effects on the reaction rate and stereoselectivity. depaul.edunih.gov The electron-donating dimethylamino group is expected to accelerate the electrophilic aromatic substitution step of the cyclization. wikipedia.org

The Knoevenagel condensation , another fundamental carbon-carbon bond-forming reaction, involves the reaction of an aldehyde with an active methylene compound. rsc.org The reactivity of this compound in this reaction can be compared with other substituted benzaldehydes to understand the electronic and steric influences on the reaction kinetics and product distribution.

Kinetic studies on the formation of Strecker aldehydes , which are formed from the degradation of amino acids in the presence of a dicarbonyl compound, are important in food chemistry. Phenylacetaldehyde (B1677652), a related compound, is a known Strecker aldehyde. researchgate.net Investigating the formation of this compound under similar conditions could provide insights into the reaction mechanism and the role of the amino acid structure.

The table below outlines some fundamental organic processes where this compound can be a subject of study.

| Organic Process | Area of Study | Insights Gained |

| Pictet-Spengler Reaction | Reaction kinetics and stereoselectivity | Electronic effects of substituents on cyclization depaul.edunih.gov |

| Knoevenagel Condensation | Reaction mechanism and substrate scope | Influence of electronic factors on C-C bond formation rsc.org |

| Strecker Aldehyde Formation | Food chemistry and flavor development | Mechanisms of amino acid degradation researchgate.net |

Uses in Analytical Chemistry as a Condensation Reagent

In analytical chemistry, reagents that undergo specific and detectable reactions are highly valuable. Aldehydes are well-known condensation reagents, and this compound and its derivatives have found applications in this area, particularly in the development of analytical probes.

A related compound, p-dimethylaminobenzaldehyde, is famously known as Ehrlich's reagent and is used for the colorimetric detection of various compounds, including indoles and amines, through condensation reactions. researchgate.netglobalresearchonline.net While not identical, the reactive aldehyde and the chromophoric dimethylaminophenyl group in this compound suggest its potential for similar applications.

The primary use of this compound in modern analytical chemistry is in the synthesis of fluorescent probes . As mentioned earlier, this aldehyde can be used to create complex molecules whose fluorescence properties change in response to their environment. researchgate.net This change can be a shift in the emission wavelength or an increase or decrease in fluorescence intensity, which can be quantitatively measured. These probes can be tailored for the detection of specific analytes, making them powerful tools in analytical chemistry.

Environmental Dynamics and Transformation Pathways of 2 4 Dimethylamino Phenyl Acetaldehyde

Degradation Pathways in Environmental Compartments (e.g., Hydrolysis, Photolysis)

The structural integrity of 2-(4-(Dimethylamino)phenyl)acetaldehyde in the environment is challenged by both hydrolytic and photolytic degradation processes. The aldehyde functional group and the aromatic ring are key sites for these reactions.

Hydrolysis: Hydrolysis involves the reaction of a compound with water. For aldehydes, this process is generally slow under neutral pH conditions but can be accelerated under acidic or basic conditions. The stability of this compound in aqueous environments is expected to be pH-dependent. In basic solutions, the rate of hydrolysis is likely to increase. epa.gov The degradation pathway via hydrolysis could involve the cleavage of ester bonds and aryl ether bonds, should such structures be present as precursors or related compounds in the environment. epa.gov For this compound itself, the primary hydrolytic transformation would likely involve the hydration of the aldehyde group, although this is a reversible process. More significant degradation would occur through other mechanisms.

Photolysis: Photolysis, or degradation by light, is a significant pathway for atmospheric aldehydes and compounds in surface waters. Aldehydes can be formed in the atmosphere through photochemical reactions and can, in turn, be degraded by further photochemical processes. epa.govepa.gov The absorption of ultraviolet (UV) radiation can excite the molecule, leading to bond cleavage and the formation of reactive intermediates. The photolysis of acetaldehyde (B116499), for instance, is known to proceed via two distinct mechanisms, one involving a conventional transition state and another "roaming" mechanism, leading to different products. nih.gov For this compound, photodissociation could lead to the cleavage of the C-C bond between the phenyl ring and the acetaldehyde moiety or oxidation of the dimethylamino group. The presence of the aromatic ring and the dimethylamino group can influence the wavelengths of light absorbed and the subsequent photochemical reaction pathways.

Table 1: Potential Degradation Pathways and Products

| Degradation Process | Environmental Compartment | Influencing Factors | Potential Transformation Products |

| Hydrolysis | Water, Moist Soil | pH, Temperature | 2-(4-(Dimethylamino)phenyl)acetic acid (via oxidation), p-(Dimethylamino)benzyl alcohol |

| Photolysis | Atmosphere, Surface Water | Sunlight Intensity (UV Radiation), Presence of Photosensitizers | 4-(Dimethylamino)benzaldehyde (B131446), Methane, Carbon Monoxide, various radical species |

Adsorption and Desorption Phenomena in Environmental Matrices

The mobility of this compound in the environment is largely controlled by its tendency to adsorb to soil and sediment particles. des.qld.gov.au Adsorption is the adherence of molecules to the surface of solids, while desorption is the release of these adsorbed molecules. des.qld.gov.au

The key factors influencing the adsorption and desorption of organic compounds in environmental matrices like soil and sediment are the organic carbon content, clay mineralogy, and temperature. frontiersin.orgnih.gov

Organic Carbon Content : Soil organic matter is a primary sorbent for many organic pollutants. frontiersin.org The aromatic ring of this compound suggests a hydrophobic character, which would lead to partitioning into the organic fraction of soils and sediments. This interaction generally reduces the compound's mobility and bioavailability. nih.gov

Clay Content and Type : Clay minerals in soil possess charged surfaces that can interact with polar functional groups. des.qld.gov.au The dimethylamino group on the phenyl ring can be protonated under certain pH conditions, acquiring a positive charge. This would promote strong electrostatic attraction to negatively charged clay surfaces, increasing adsorption. des.qld.gov.au

Temperature : Sorption processes are often temperature-dependent. For some aromatic hydrocarbons, sorption increases as temperature decreases. frontiersin.org

Table 2: Factors Influencing Adsorption of Aromatic Compounds in Soil

| Soil/Sediment Property | Influence on Adsorption | Mechanism |

| Organic Carbon Content | High | Hydrophobic partitioning |

| Clay Mineral Content | High | Electrostatic attraction, surface complexation |

| Soil pH | Variable | Affects the surface charge of soil colloids and the ionization state of the compound |

| Temperature | Generally Inverse | Affects sorption enthalpy and equilibrium |

| Cation Exchange Capacity (CEC) | High | Increased retention of positively charged species |

Biotransformation in Abiotic Environmental Systems

While "biotransformation" typically implies processes mediated by living organisms, transformation can also occur in abiotic (non-living) systems through mechanisms that may be catalyzed by environmental materials. The degradation of aromatic compounds, including those with functional groups like amines and aldehydes, is a key environmental process. nih.gov

In abiotic systems, the transformation of this compound could be facilitated by:

Surface-Catalyzed Reactions : Mineral surfaces, such as those of iron and aluminum oxides, can catalyze hydrolysis and oxidation-reduction reactions. epa.gov These surfaces can act as sites for the adsorption and subsequent transformation of organic molecules.

Reaction with Abiotic Oxidants : The environment contains various non-biological oxidants, such as hydroxyl radicals formed photochemically in water and air. These highly reactive species can initiate the degradation of organic compounds. The dimethylamino group is particularly susceptible to oxidation, which could lead to N-dealkylation or the formation of N-oxides. The aldehyde group can also be readily oxidized to a carboxylic acid.

The degradation of aromatic compounds often proceeds through the formation of catechols, followed by ring cleavage. nih.gov For this compound, abiotic transformation pathways could lead to the formation of 4-(dimethylamino)benzoic acid or the breakdown of the aromatic ring over time.

Environmental Monitoring and Detection Methodologies for Aldehydes

Accurate monitoring is essential for understanding the prevalence and fate of aldehydes in the environment. researchgate.net Aldehydes are found in various environmental media, including air and water, often as by-products of industrial processes or photochemical reactions. epa.govoup.com Due to their reactivity, their detection typically requires a derivatization step to form a stable, easily detectable product.

The most widely used method involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). epa.govoup.com The aldehydes react with DNPH to form stable 2,4-dinitrophenylhydrazone derivatives. These derivatives are then separated and quantified, most commonly using High-Performance Liquid Chromatography (HPLC) with an ultraviolet (UV) detector. epa.govoup.come3s-conferences.org This method is robust and can detect aldehydes at parts-per-billion (ppb) levels in air samples. oup.com

Alternative methods have also been developed:

Gas Chromatography (GC) : Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) forms oxime derivatives that are suitable for analysis by GC, often coupled with a mass spectrometer (MS) for enhanced selectivity and sensitivity. sigmaaldrich.com

Microextraction Techniques : Miniaturized systems like micro liquid-liquid extraction (MLLE) have been developed to pre-concentrate aldehydes from water samples, improving detection limits significantly. nih.govresearchgate.net These methods can be coupled with GC-MS for the simultaneous determination of multiple aliphatic and aromatic aldehydes. nih.govresearchgate.net

Passive Samplers : Devices like Radiello® passive samplers are used for long- and short-term air sampling, offering a convenient way to collect time-weighted average concentrations of aldehydes. sigmaaldrich.com

Table 3: Comparison of Aldehyde Detection Methodologies

| Method | Principle | Derivatizing Agent | Typical Application | Detection Limit Range |

| HPLC-UV | Liquid chromatography separation of stable derivatives | 2,4-Dinitrophenylhydrazine (DNPH) | Ambient and indoor air, water | ~1-2 ppb (air); ng/L to µg/L (water) oup.comnih.gov |

| GC-MS | Gas chromatography separation with mass spectrometric detection | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Air, water | ng/L range (water) nih.gov |

| Ion Chromatography | Collection in a basic peroxide solution and ion analysis | None (oxidation to carboxylate) | Source emissions | Method has limitations tandfonline.com |

| Solid Phase Microextraction (SPME)-GC | On-fiber derivatization and extraction | PFBHA | Air (headspace), water | High sensitivity |

Conclusion and Future Research Directions

Summary of Key Findings on 2-(4-(Dimethylamino)phenyl)acetaldehyde

This compound is a versatile chemical compound with a range of established and potential applications. Its synthesis can be achieved through various organic reactions, and its reactivity is largely dictated by the aldehyde functional group and the electron-rich phenyl ring. The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyes. Analytical methods such as HPLC and GC-MS are crucial for its characterization and quantification. While research into its biological activity is ongoing, preliminary studies suggest potential pharmacological effects.

Identification of Knowledge Gaps and Emerging Research Avenues

Despite the existing knowledge, several gaps remain in the comprehensive understanding of this compound. Further research is needed to explore more efficient and environmentally friendly synthesis methods. A deeper investigation into its metabolic pathways and the toxicological profile of its byproducts is essential for assessing its safety in potential therapeutic applications. Moreover, its full range of biological activities and mechanisms of action are yet to be elucidated. Emerging research could focus on its potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research.

Potential for Advanced Methodological Applications in its Study

The study of this compound can benefit from the application of advanced analytical and computational methodologies. High-resolution mass spectrometry and multidimensional NMR spectroscopy can provide more detailed structural information and help in the identification of metabolites and reaction intermediates. Computational modeling and docking studies could be employed to predict its biological targets and design new derivatives with enhanced activity. The development of specific biosensors for its detection in biological and environmental samples could also be a promising area of research.

Q & A

Basic Research Questions

Q. How can the structural integrity and purity of 2-(4-(Dimethylamino)phenyl)acetaldehyde be confirmed experimentally?

- Methodological Answer: Utilize spectroscopic techniques such as ¹H/¹³C NMR to confirm the presence of the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂) and the aldehyde proton (δ ~9.5–10.0 ppm). IR spectroscopy can validate the aldehyde C=O stretch (~1720 cm⁻¹) and aromatic C-H bending. High-resolution mass spectrometry (HRMS) should match the molecular formula (C₁₀H₁₃NO). Cross-referencing with databases like PubChem ensures accuracy .

Q. What synthetic routes are feasible for synthesizing this compound?

- Methodological Answer: A plausible route involves Friedel-Crafts acylation of 4-(dimethylamino)benzaldehyde with acetyl chloride, followed by reduction to the alcohol and subsequent oxidation to the aldehyde. Alternatively, Suzuki-Miyaura coupling could introduce the dimethylamino-phenyl group to an acetaldehyde precursor. Reaction conditions (e.g., Pd catalysts, solvent polarity) must be optimized to avoid side reactions like over-oxidation .

Q. How can researchers address solubility challenges during in vitro assays involving this compound?

- Methodological Answer: Use polar aprotic solvents (DMSO, DMF) for initial dissolution, followed by dilution in aqueous buffers. Co-solvent systems (e.g., DMSO:water gradients) or micellar encapsulation (using surfactants like Tween-80) can stabilize the compound. Adjust pH to exploit protonation of the dimethylamino group (pKa ~8–9) for enhanced aqueous solubility .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer: Conduct dose-response assays across multiple cell lines to account for variability in membrane permeability or metabolic activation. Pair with computational docking studies to evaluate binding affinity to proposed targets (e.g., kinase enzymes). Validate inconsistencies via orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays) .

Q. How does the electron-donating dimethylamino group influence the compound’s reactivity in photophysical applications?

- Methodological Answer: The dimethylamino group enhances conjugation via resonance effects, shifting absorption/emission maxima (e.g., λₐbₛ ~350–400 nm). Compare UV-vis and fluorescence spectra with non-dimethylated analogs. Time-dependent DFT calculations can model excited-state behavior and predict solvatochromic effects .

Q. What experimental designs are optimal for studying the compound’s role as a chiral building block?

- Methodological Answer: Employ asymmetric catalysis (e.g., chiral organocatalysts or metal-ligand complexes) during aldol or Mannich reactions. Analyze enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Computational modeling (e.g., DFT) can predict transition states to guide catalyst selection .

Methodological Challenges and Solutions

Q. How can researchers mitigate degradation of the aldehyde group during storage or reactions?

- Solution: Store the compound under inert atmosphere (N₂/Ar) at –20°C. Use stabilizing agents (e.g., molecular sieves) to prevent hydration. For reactions, employ in situ protection (e.g., acetal formation) followed by mild deprotection (e.g., acidic hydrolysis) .

Q. What analytical approaches validate the compound’s role in metal-organic framework (MOF) synthesis?

- Solution: Characterize MOFs via PXRD to confirm crystallinity and BET analysis for surface area. FTIR and XPS can verify coordination of the aldehyde oxygen to metal nodes. Compare porosity and stability with frameworks synthesized from alternative linkers .

Key Research Gaps